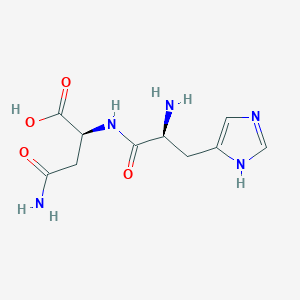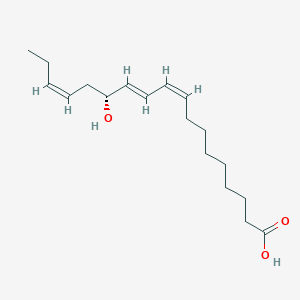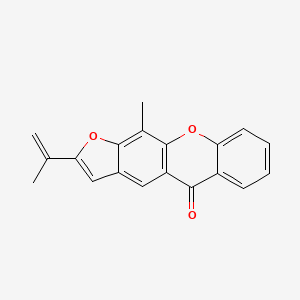
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of xanthones, which are characterized by a dibenzo-γ-pyrone framework. Xanthones are known for their diverse biological activities and have been extensively studied for their pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- typically involves multiple steps, including nucleophilic substitution, Knoevenagel condensation, and intramolecular cyclocondensation. The Hemetsberger–Knittel protocol is often employed, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives.
Applications De Recherche Scientifique
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Furo[3,2-b]xanthen-5-one, 11-bromo-2-methyl-: Another xanthone derivative with similar structural features but different substituents.
7H-Furo[3’,2’4,5]furo[2,3-c]xanthen-7-one, 3a,12c-dihydro-8-hydroxy-6-methoxy-: A related compound with additional functional groups and a more complex structure.
Uniqueness
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- is unique due to its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
119712-60-6 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
11-methyl-2-prop-1-en-2-ylfuro[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C19H14O3/c1-10(2)16-9-12-8-14-17(20)13-6-4-5-7-15(13)21-19(14)11(3)18(12)22-16/h4-9H,1H2,2-3H3 |
Clé InChI |
YUQSWSMUXGCWOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1OC4=CC=CC=C4C3=O)C=C(O2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


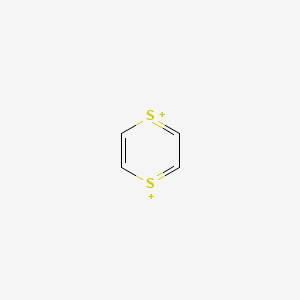
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
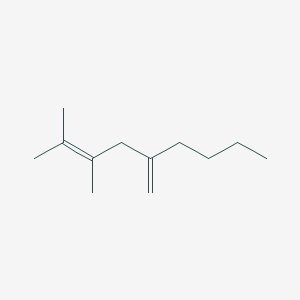
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)

